(R)-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide
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Overview
Description
®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chloroacetyl group: This step may involve the reaction of the piperazine derivative with chloroacetyl chloride under basic conditions.
Attachment of the methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the chloroacetyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can take place at the chloroacetyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: The compound can be used as a starting material for the synthesis of new piperazine derivatives with potential biological activities.
Biology
Biological assays: The compound may be tested for its activity against various biological targets, including enzymes and receptors.
Medicine
Drug development: Piperazine derivatives are often explored for their potential as therapeutic agents in the treatment of diseases such as cancer, infections, and neurological disorders.
Industry
Chemical intermediates: The compound can serve as an intermediate in the synthesis of other complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including:
Receptors: Binding to neurotransmitter receptors, modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Ion channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Similar Compounds
®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)piperazine-2-carboxamide: Lacks the sulfonyl group.
®-4-(2-chloroacetyl)-N-(4-methoxyphenyl)piperazine-2-carboxamide: Lacks the methoxybenzyl group.
Uniqueness
The presence of both the methoxybenzyl and sulfonyl groups in ®-4-(2-chloroacetyl)-N-(4-methoxybenzyl)-1-((4-methoxyphenyl)sulfonyl)piperazine-2-carboxamide may confer unique biological properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C22H26ClN3O6S |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
(2R)-4-(2-chloroacetyl)-N-[(4-methoxyphenyl)methyl]-1-(4-methoxyphenyl)sulfonylpiperazine-2-carboxamide |
InChI |
InChI=1S/C22H26ClN3O6S/c1-31-17-5-3-16(4-6-17)14-24-22(28)20-15-25(21(27)13-23)11-12-26(20)33(29,30)19-9-7-18(32-2)8-10-19/h3-10,20H,11-15H2,1-2H3,(H,24,28)/t20-/m1/s1 |
InChI Key |
SXQZEMXQTRNLRZ-HXUWFJFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)[C@H]2CN(CCN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)CCl |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CN(CCN2S(=O)(=O)C3=CC=C(C=C3)OC)C(=O)CCl |
Origin of Product |
United States |
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